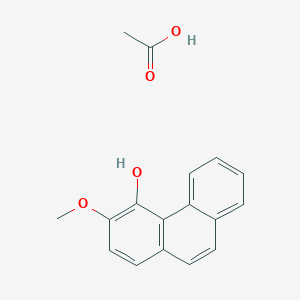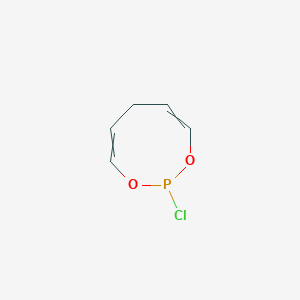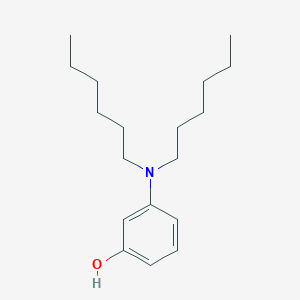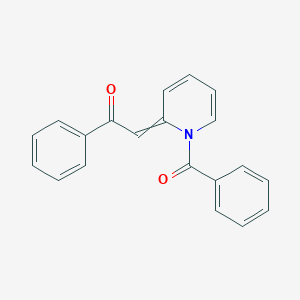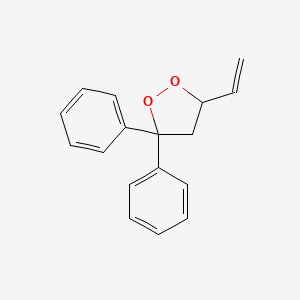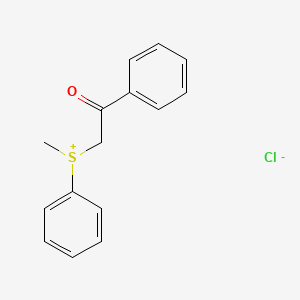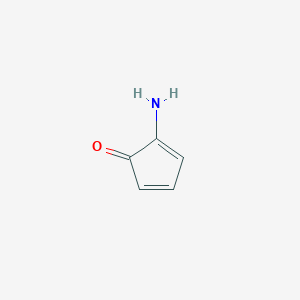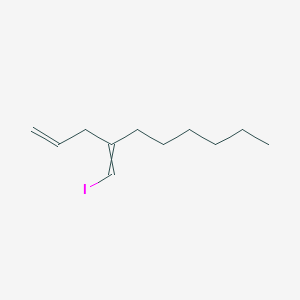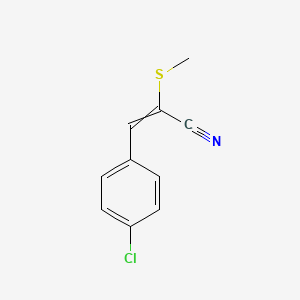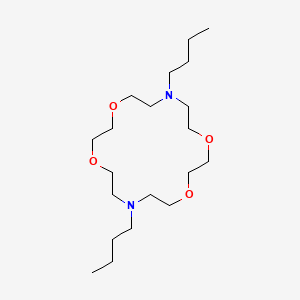
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a chemical compound that belongs to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of dibutylamine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired crown ether. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in various samples
Mechanism of Action
The mechanism of action of 7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves the formation of stable complexes with metal ions. The ether groups in the compound act as electron donors, coordinating with the metal ions to form a stable ring structure. This complexation process is facilitated by the spatial arrangement of the ether groups, which allows for optimal interaction with the metal ions .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A variant with benzyl groups instead of butyl groups, offering different solubility and complexation characteristics.
Uniqueness
7,16-Dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific butyl substituents, which influence its solubility and complexation behavior. This makes it particularly suitable for applications where these properties are advantageous, such as in non-polar solvents or in the formation of specific metal ion complexes.
Properties
CAS No. |
105399-98-2 |
|---|---|
Molecular Formula |
C20H42N2O4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
7,16-dibutyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C20H42N2O4/c1-3-5-7-21-9-13-23-17-19-25-15-11-22(8-6-4-2)12-16-26-20-18-24-14-10-21/h3-20H2,1-2H3 |
InChI Key |
JIPAFQKJUAQJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOCCOCCN(CCOCCOCC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
